molecular formula C15H16O5 B443431 Methyl 5-[(4-ethoxyphenoxy)methyl]-2-furoate CAS No. 438467-47-1

Methyl 5-[(4-ethoxyphenoxy)methyl]-2-furoate

Cat. No. B443431
CAS RN: 438467-47-1
M. Wt: 276.28g/mol
InChI Key: ANLHLWPJUSYPKI-UHFFFAOYSA-N
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Description

Methyl 5-[(4-ethoxyphenoxy)methyl]-2-furoate is a chemical compound with potential applications in scientific research. It is a furoate ester derivative of ethyl 4-hydroxybenzoate and is commonly referred to as MEF.

Mechanism of Action

The exact mechanism of action of MEF is not fully understood, but it is believed to exert its anti-inflammatory and anti-cancer effects through the inhibition of certain enzymes and signaling pathways. MEF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are inflammatory mediators. MEF has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
MEF has been shown to exhibit anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. In a study conducted on mice, MEF was found to significantly reduce the incidence and severity of colitis, an inflammatory bowel disease. MEF has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells.

Advantages and Limitations for Lab Experiments

MEF has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits potent anti-inflammatory and anti-cancer effects. However, there are also some limitations to its use in lab experiments. MEF is not very soluble in water, which can make it difficult to administer to cells or animals. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on MEF. One area of interest is the development of MEF derivatives with improved solubility and bioavailability. Another area of interest is the elucidation of MEF's mechanism of action, which could lead to the development of new drugs targeting the same pathways. Additionally, more research is needed to fully understand the potential applications of MEF in photodynamic therapy and other cancer treatments.

Synthesis Methods

The synthesis of MEF involves the reaction of ethyl 4-hydroxybenzoate with 4-ethoxyphenol and paraformaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction mixture is refluxed in toluene for several hours, and the resulting MEF is purified by column chromatography.

Scientific Research Applications

MEF has potential applications in scientific research, particularly in the field of drug discovery. It has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. MEF has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent.

properties

IUPAC Name

methyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-3-18-11-4-6-12(7-5-11)19-10-13-8-9-14(20-13)15(16)17-2/h4-9H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLHLWPJUSYPKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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